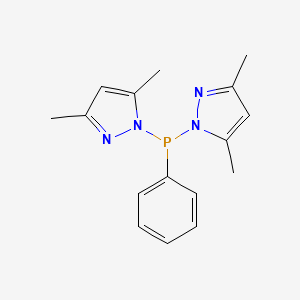
1,1'-(Phenylphosphanediyl)bis(3,5-dimethyl-1H-pyrazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3,5-dimethyl-1H-pyrazole-1-yl)phenylphosphine is a compound that features a phenylphosphine core substituted with two 3,5-dimethyl-1H-pyrazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,5-dimethyl-1H-pyrazole-1-yl)phenylphosphine typically involves the reaction of phenylphosphine with 3,5-dimethyl-1H-pyrazole under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrazole, followed by the addition of phenylphosphine. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for Bis(3,5-dimethyl-1H-pyrazole-1-yl)phenylphosphine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.
Chemical Reactions Analysis
Types of Reactions
Bis(3,5-dimethyl-1H-pyrazole-1-yl)phenylphosphine can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The pyrazole groups can participate in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Electrophiles such as alkyl halides can be used in substitution reactions.
Major Products
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The major products are substituted pyrazole derivatives.
Scientific Research Applications
Bis(3,5-dimethyl-1H-pyrazole-1-yl)phenylphosphine has several applications in scientific research:
Coordination Chemistry: It acts as a ligand in the formation of metal complexes, which are studied for their catalytic properties.
Catalysis: These metal complexes can be used as catalysts in various organic reactions, including hydrogenation and cross-coupling reactions.
Material Science: The compound is explored for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which Bis(3,5-dimethyl-1H-pyrazole-1-yl)phenylphosphine exerts its effects is primarily through its role as a ligand. It coordinates to metal centers via the nitrogen atoms of the pyrazole groups and the phosphorus atom. This coordination can alter the electronic properties of the metal center, enhancing its reactivity in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
Bis(pyrazolyl)methane: Similar in structure but with a methylene bridge instead of a phenyl group.
Bis(3,5-dimethylpyrazolyl)methane: Similar but lacks the phenylphosphine core.
Uniqueness
Bis(3,5-dimethyl-1H-pyrazole-1-yl)phenylphosphine is unique due to the presence of both pyrazole and phosphine functionalities, which allows it to act as a versatile ligand in coordination chemistry. This dual functionality is not commonly found in other similar compounds .
Properties
CAS No. |
61324-11-6 |
|---|---|
Molecular Formula |
C16H19N4P |
Molecular Weight |
298.32 g/mol |
IUPAC Name |
bis(3,5-dimethylpyrazol-1-yl)-phenylphosphane |
InChI |
InChI=1S/C16H19N4P/c1-12-10-14(3)19(17-12)21(16-8-6-5-7-9-16)20-15(4)11-13(2)18-20/h5-11H,1-4H3 |
InChI Key |
ZBUWGYHLLDEQLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1P(C2=CC=CC=C2)N3C(=CC(=N3)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















